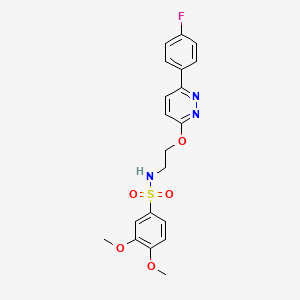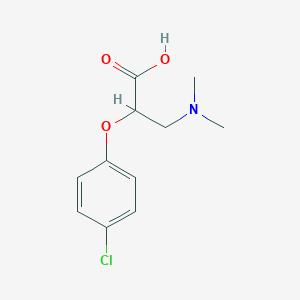
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Wirkmechanismus
Clofibric acid activates PPARs by binding to the ligand-binding domain of the receptor, leading to conformational changes that allow for the recruitment of coactivators and subsequent gene expression. This activation of PPARs leads to an increase in fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as a decrease in inflammation.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid metabolism, glucose homeostasis, and inflammation. In addition, it has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid in lab experiments is its ability to activate PPARs, making it a useful tool in the study of metabolic diseases. However, one limitation is that it may have off-target effects, leading to potential complications in experiments.
Zukünftige Richtungen
For the use of 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid in scientific research include the development of more selective PPAR agonists, as well as the investigation of its potential as a therapeutic agent for metabolic diseases and cancer.
In conclusion, 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid is a valuable tool compound in scientific research due to its ability to activate PPARs and regulate lipid metabolism, glucose homeostasis, and inflammation. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it an important compound in the study of metabolic diseases and cancer. Further research is needed to fully understand its potential as a therapeutic agent and to develop more selective PPAR agonists.
Synthesemethoden
Clofibric acid can be synthesized through the reaction of 4-chlorophenol with chloroacetyl chloride, followed by reaction with dimethylamine. The resulting product is then hydrolyzed to obtain 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid. This synthesis method has been well established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
Clofibric acid is commonly used as a tool compound in scientific research due to its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a class of nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid acid has been shown to induce the expression of genes involved in lipid metabolism and glucose uptake, making it an important tool in the study of metabolic diseases such as diabetes and obesity.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSIJOCNWGAODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-(dimethylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)
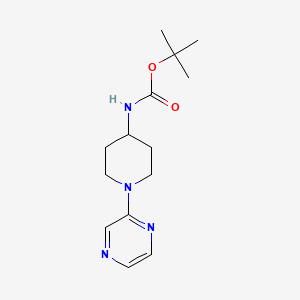
![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2887378.png)
![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)
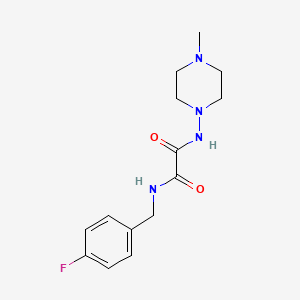
![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)
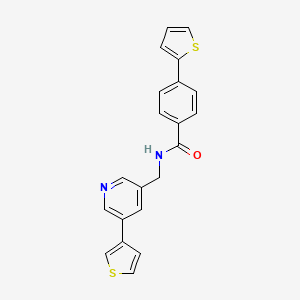


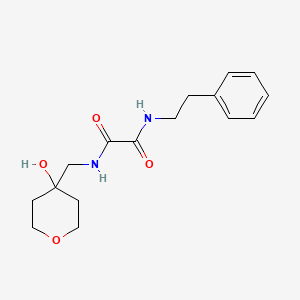
![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)
